(+/-)-海门烯

描述

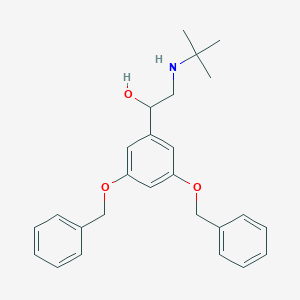

A marine sponge alkaloid, a natural product.

(+/-)-Hymenin is a natural product found in Stylissa massa with data available.

科学研究应用

血管平滑肌拮抗剂:海门烯被认为是血管平滑肌中 β2-肾上腺素受体的竞争性拮抗剂。小林、中村和大角史在 1988 年发表在“Experientia”上的研究中详细阐述了这一特性 (Kobayashi, Nakamura, & Ohizumi, 1988)。

抗炎和细胞毒活性:Mohamed 等人在 2020 年发表在“Natural Product Research”上的研究表明,来自海滨艾草的Hymenin 具有潜在的抗炎和细胞毒活性,特别是对 COX-1 表现出高选择性并抑制一氧化氮 (NO) (Mohamed et al., 2020)。

更广泛的生物活性:席尔瓦等人于 2022 年在“Research, Society and Development”中进行了一项系统评价,重点指出海门属物种中的鞣质和类黄酮,包括海门烯,在抗真菌、杀白蚁、抗氧化、抗菌、止泻、抗溃疡、抗炎、松弛肌肉、抗病毒和杀幼虫治疗中具有潜在应用 (Silva et al., 2022)。

在豚草植物中的产生:根据德拉富恩特等人于 2000 年在“Phytochemistry”上发表的研究,海门烯是豚草植物产生的一种倍半萜内酯 (de la Fuente et al., 2000)。

神经保护特性:雷罗斯等人于 2015 年在“ACS Chemical Neuroscience”上发表的一项研究发现,海门烯在应激条件下表现出显著的神经保护能力,特别是在保护原代皮层神经元免受诱导氧化应激方面 (Leirós et al., 2015)。

在生物碱合成中的重要性:2-脱溴海门烯的合成,是类奥罗伊丁生物碱的关键成分,对于理解这些生物碱的结构和功能至关重要。辛格等人于 2020 年在“Organic Letters”中探讨了这一方面 (Singh et al., 2020)。

属性

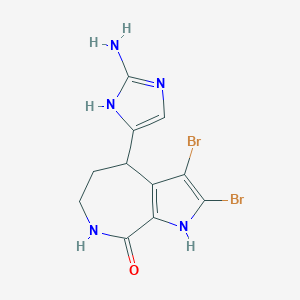

IUPAC Name |

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMGABUTBNWSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433004 | |

| Record name | (+/-)-Hymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154569-13-8 | |

| Record name | (+/-)-Hymenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+/-)-hymenin?

A1: (+/-)-Hymenin has the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize (+/-)-hymenin?

A2: Researchers commonly employ NMR (1H NMR and 13C NMR), IR, and mass spectrometry to elucidate the structure and confirm the identity of (+/-)-hymenin. [, ]

Q3: What are the primary biological activities reported for (+/-)-hymenin?

A3: Studies have demonstrated that (+/-)-hymenin exhibits various biological activities, including cytotoxic, anti-inflammatory, antibacterial, antifungal, and α-adrenoceptor blocking properties. [, , , , , , ]

Q4: How does (+/-)-hymenin exert its cytotoxic effects?

A4: Research suggests that (+/-)-hymenin induces apoptosis in cancer cells. This programmed cell death is characterized by specific morphological changes, including the translocation of phosphatidylserine to the outer cell membrane and the formation of apoptotic bodies. [, ]

Q5: What is the role of the α-methylene-γ-lactone moiety in (+/-)-hymenin's activity?

A5: The α-methylene-γ-lactone moiety, a common structural feature in sesquiterpene lactones, appears to be crucial for the cytotoxic and antiulcerogenic activities of (+/-)-hymenin. [, ]

Q6: Does (+/-)-hymenin exhibit selectivity towards specific enzymes?

A6: Yes, (+/-)-hymenin demonstrates selective inhibition towards cyclooxygenase-1 (COX-1) compared to COX-2. This selectivity might contribute to its potential anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective COX inhibitors. []

Q7: How does (+/-)-hymenin impact the Nrf2-ARE pathway?

A7: Research indicates that (+/-)-hymenin can act as an Nrf2 inducer. This activation of the Nrf2-ARE pathway enhances the expression of antioxidant enzymes, contributing to its neuroprotective effects against oxidative stress. []

Q8: How do structural modifications of (+/-)-hymenin influence its biological activity?

A8: Modifications to the (+/-)-hymenin structure can significantly impact its activity. For instance, the presence of a hydroxyl group at the C-1 position enhances cytotoxic activity, while reduction of the double bond at C-2 reduces activity against specific cancer cell lines. []

Q9: Is there evidence of cross-reactivity between (+/-)-hymenin and other sesquiterpene lactones?

A9: While (+/-)-hymenin shares structural similarities with other sesquiterpene lactones, studies in guinea pigs indicate a relatively high immunological specificity for (+/-)-hymenin. This suggests limited cross-reactivity with related compounds like parthenin. []

Q10: What are the natural sources of (+/-)-hymenin?

A10: (+/-)-Hymenin has been isolated from various plant species, including Ambrosia maritima and Parthenium hysterophorus, as well as marine sponges like Hymeniacidon sp and Stylissa massa. [, , , , ]

Q11: Have there been successful attempts to synthesize (+/-)-hymenin?

A11: Yes, several total syntheses of (±)-hymenin have been reported, employing various strategies like gold-catalyzed intramolecular alkyne hydroarylation and functionalization of the cyclopentane ring. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)